2-Cyclopropyl-4-methylaniline 2-Cyclopropyl-4-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403132
InChI: InChI=1S/C10H13N/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3
SMILES: CC1=CC(=C(C=C1)N)C2CC2
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

2-Cyclopropyl-4-methylaniline

CAS No.:

Cat. No.: VC13403132

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-4-methylaniline -

Specification

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 2-cyclopropyl-4-methylaniline
Standard InChI InChI=1S/C10H13N/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3
Standard InChI Key BMVJHYOOJJLVPJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N)C2CC2
Canonical SMILES CC1=CC(=C(C=C1)N)C2CC2

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Cyclopropyl-4-methylaniline, systematically named as benzenamine, 2-cyclopropyl-4-methyl-, is an aromatic amine with the following structural features:

  • A benzene ring substituted with an amino group (NH2-\text{NH}_2) at position 1.

  • A cyclopropyl group (C3H5-\text{C}_3\text{H}_5) at position 2.

  • A methyl group (CH3-\text{CH}_3) at position 4.

The International Union of Pure and Applied Chemistry (IUPAC) name reflects these substituents, while its SMILES notation (C1(N)=CC=C(C)C=C1C1CC1\text{C1(N)=CC=C(C)C=C1C1CC1}) and InChIKey (BMVJHYOOJJLVPJ-UHFFFAOYSA-N\text{BMVJHYOOJJLVPJ-UHFFFAOYSA-N}) provide unambiguous machine-readable identifiers .

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Number1251210-21-5
Molecular FormulaC10H13N\text{C}_{10}\text{H}_{13}\text{N}
Molecular Weight147.22 g/mol
Exact Mass147.105 g/mol
SMILESC1(N)=CC=C(C)C=C1C1CC1

Physicochemical Properties

  • Density: Analogous chlorinated anilines like 2-chloro-4-methylaniline exhibit densities of 1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3 , suggesting that the replacement of chlorine with a cyclopropyl group may marginally alter this value due to differences in molar volume.

  • Boiling Point: The cyclopropyl group’s strain energy (approximately 27 kcal/mol) could elevate the boiling point compared to linear alkyl-substituted anilines, though precise measurements are lacking .

  • Solubility: Predominantly hydrophobic due to the cyclopropane and methyl groups, the compound is likely soluble in organic solvents like toluene or xylene, as evidenced by synthetic protocols for related compounds .

Synthetic Methodologies

Challenges and Optimization

  • Steric Hindrance: The cyclopropane ring’s rigidity may impede nucleophilic substitution or coupling reactions, necessitating elevated temperatures or prolonged reaction times .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may be required to isolate the product from byproducts like tar, a common issue in aniline syntheses .

Table 2: Hypothetical Synthetic Parameters

ParameterConditionSource
CatalystTetrabutylammonium bromide
Temperature20–60°C
Reaction Time3–6 hours
SolventToluene or xylene

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